molecular formula C14H17ClN2OS B8691209 [4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol CAS No. 178979-28-7

[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol

Cat. No. B8691209
Key on ui cas rn: 178979-28-7
M. Wt: 296.8 g/mol
InChI Key: JLFLIZWNURHPRT-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

In 5.8 ml of concented hydrochloric acid was dissolved 580 mg (1.5 mmol)of 2-benzyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole (17ab'), and the mixture was refluxed under heating at 110° C. for 6 hours. The reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with methylene chloride. The organic layer was washed with water and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The crude product was recrystallized from ethyl acetate-isopropyl ether to give 289 mg of the objective Compound I-38 (yield 65%). mp 105-106° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[N:11]([CH3:26])[C:12]([CH:23]([CH3:25])[CH3:24])=[C:13]([S:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[N:14]=1)C1C=CC=CC=1.C(=O)([O-])O.[Na+]>Cl>[Cl:22][C:18]1[CH:17]=[C:16]([S:15][C:13]2[N:14]=[C:10]([CH2:9][OH:8])[N:11]([CH3:26])[C:12]=2[CH:23]([CH3:25])[CH3:24])[CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
2-benzyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole
Quantity
580 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=1N(C(=C(N1)SC1=CC(=CC=C1)Cl)C(C)C)C
Name
Quantity
5.8 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)SC=1N=C(N(C1C(C)C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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